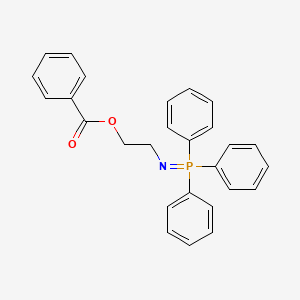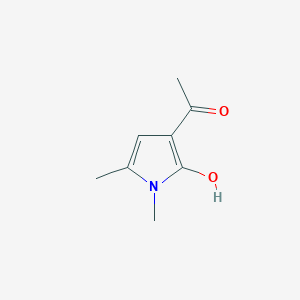
1H-Pyrazol-3-amine, 5-cyclobutyl-N-(4-nitrophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound features a cyclobutyl group, a nitrophenyl group, and an amine group attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, cyclobutanone can be used as the diketone precursor.
Coupling Reaction: The nitrophenyl group can be coupled with the pyrazole ring through a nucleophilic substitution reaction, where the amine group on the pyrazole reacts with the nitrophenyl halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenated nitrophenyl derivatives, nucleophiles such as amines or thiols.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
科学的研究の応用
5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the pyrazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s overall activity.
類似化合物との比較
Similar Compounds
5-cyclobutyl-N-(4-methylphenyl)-1H-pyrazol-3-amine: Similar structure but with a methyl group instead of a nitro group.
5-cyclobutyl-N-(4-chlorophenyl)-1H-pyrazol-3-amine: Similar structure but with a chloro group instead of a nitro group.
5-cyclobutyl-N-(4-aminophenyl)-1H-pyrazol-3-amine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
The presence of the nitrophenyl group in 5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine imparts unique electronic properties, making it distinct from its analogs. This group can participate in various redox reactions and influence the compound’s reactivity and interaction with biological targets.
特性
CAS番号 |
403595-35-7 |
|---|---|
分子式 |
C13H14N4O2 |
分子量 |
258.28 g/mol |
IUPAC名 |
5-cyclobutyl-N-(4-nitrophenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C13H14N4O2/c18-17(19)11-6-4-10(5-7-11)14-13-8-12(15-16-13)9-2-1-3-9/h4-9H,1-3H2,(H2,14,15,16) |
InChIキー |
AZNRZRAFNYMLPE-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1)C2=CC(=NN2)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


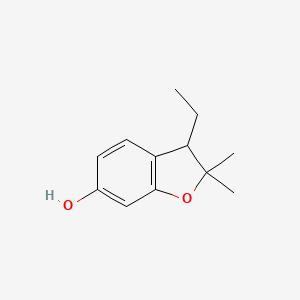
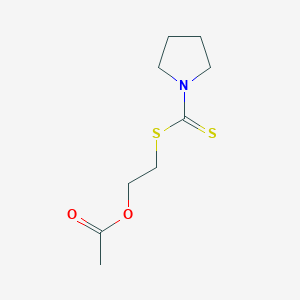
![(1R,2R,4R)-7-Oxabicyclo[2.2.1]heptane-1,2-diylbis(diphenylphosphine)](/img/structure/B12889852.png)
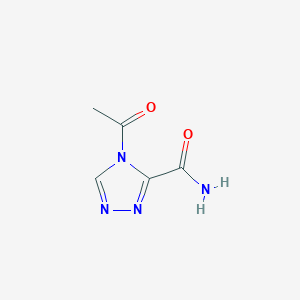
![12-hydroxy-3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide](/img/structure/B12889860.png)

![4-Cyanobenzo[d]oxazole-2-carbonyl chloride](/img/structure/B12889867.png)

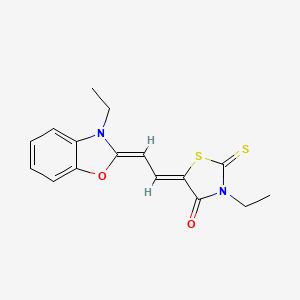

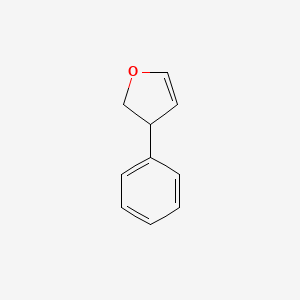
![1h-Pyrrolo[3,2-b]pyridine-6-acetonitrile](/img/structure/B12889892.png)
